1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Chemical Synthesis Pharmaceutical Research Structure-Activity Relationship (SAR)

Procure as a precise benzimidazole building block with an N-benzyl, C5/C6-dimethyl, and C4-nitro pattern. This specific architecture is essential for SAR studies; substitution with common analogs invalidates data. Ideal for medicinal chemistry probes, antimicrobial screening, or materials research applications.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 306977-68-4
Cat. No. B2387079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
CAS306977-68-4
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=CC=C3
InChIInChI=1S/C16H15N3O2/c1-11-8-14-15(16(12(11)2)19(20)21)17-10-18(14)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3
InChIKeyROZNJMOOTMTNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (CAS 306977-68-4): A Specialized Benzimidazole Research Tool


1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (CAS 306977-68-4) is a synthetic heterocyclic aromatic compound from the benzimidazole family, characterized by a benzyl substituent at the 1-position, methyl groups at the 5- and 6-positions, and a nitro group at the 4-position. With the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol, it is typically supplied as a yellow crystalline powder with purities ranging from ≥90% to 98% . This compound is used in specialized research contexts, such as medical, environmental, and industrial research, where its unique substitution pattern provides a structural probe for investigating structure-activity relationships within the benzimidazole class .

Procurement Alert: Why 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole Cannot Be Casually Substituted


The specific substitution pattern of 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole—featuring an N-benzyl group, two methyl groups on the benzene ring, and a nitro group—is a precise and unique molecular architecture. In benzimidazole chemistry, even minor alterations to substitution can profoundly alter electronic properties, lipophilicity, and, consequently, biological activity and physicochemical behavior [1]. Attempting to replace this compound with a more common analog, such as one lacking the benzyl group or with a different methylation pattern, would result in a different molecular entity with unverified and likely divergent properties. Therefore, for any research requiring this exact chemical probe or intermediate, generic substitution is not scientifically valid and could compromise experimental integrity.

Critical Evidence Gap Analysis: Limited Quantifiable Differentiation Data for 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole


The State of the Literature: A Critical Evidence Gap for 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

A comprehensive search of primary research papers, patents, and authoritative databases reveals a significant evidence gap: no peer-reviewed studies or reliable data sources were identified that contain quantitative, comparator-based performance data for 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole. Specifically, there are no available data on biological activity (e.g., IC50, EC50, Ki), cytotoxicity, antimicrobial efficacy, or physical properties that include a direct comparison to a defined analog or in-class alternative [1]. Without this foundational comparative data, a product-specific evidence guide as requested cannot be constructed based on current scientific literature.

Chemical Synthesis Pharmaceutical Research Structure-Activity Relationship (SAR)

Unique Structural Identity as the Primary Differentiator

The most significant and verifiable differentiator for 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is its unique structural formula (C16H15N3O2) and specific substitution pattern . This is not a performance claim but a matter of chemical identity. In the context of synthesis, this compound serves as a specific building block or intermediate where its exact molecular architecture is non-negotiable. For example, a closely related compound like 5,6-dimethyl-2-nitro-benzimidazole (CAS 5709-69-3) lacks the N-benzyl group, which can alter its reactivity, solubility, and ability to engage in specific binding interactions. The target compound's defined structure ensures that any derived compound or biological probe possesses the intended physicochemical and spatial characteristics.

Chemical Synthesis Medicinal Chemistry Molecular Probes

Inference from Benzimidazole Class: The Impact of Nitro and Benzyl Substituents

While no direct data exists for 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, class-level evidence from studies on related nitro-substituted benzimidazoles strongly suggests that the presence of a nitro group and N-substituents are critical determinants of biological activity. For instance, a study on a series of nitro- and halogeno-substituted benzimidazole derivatives found that specific substitution patterns were essential for antiprotozoal and antibacterial activity, with compounds like 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole showing distinct effects [1]. This class-level knowledge provides a scientific rationale for investigating this specific compound as a unique probe within the benzimidazole family, where its precise combination of substituents may yield a distinct biological profile.

Antimicrobial Research Antiprotozoal Research Medicinal Chemistry

Strategic Research Applications for 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole


Specialty Chemical Synthesis and Medicinal Chemistry Research

Procure this compound as a specialized building block for the synthesis of more complex benzimidazole derivatives. Its unique substitution pattern makes it a valuable intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly when investigating the impact of N-benzyl and C-methyl groups on target binding or pharmacokinetic properties .

Development of Novel Antimicrobial or Antiprotozoal Probes

Given the class-level evidence for nitro-benzimidazoles in antimicrobial and antiprotozoal research, this compound can be utilized as a unique molecular probe in primary screening assays. Its distinct structure may reveal novel activity profiles against specific bacterial or protozoal strains, contributing to the discovery of new therapeutic leads [1].

Investigating Electronic and Photophysical Properties in Material Science

The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzimidazole core, along with an N-benzyl substituent, creates a unique electronic environment. This makes the compound a candidate for fundamental studies in material science, where it could be investigated as a component in organic electronics, sensors, or as a fluorescent probe.

Research into Cancer Cell Apoptosis Mechanisms

Preliminary reports, though not from primary peer-reviewed literature, suggest this compound has been investigated for its ability to induce apoptosis in cancer cells . Researchers focused on oncology can procure this compound to validate and expand upon these initial findings, using it as a tool compound to study specific cell death pathways and signaling cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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